D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribulose 1,5-bisphosphate sodium salt: is a significant biochemical compound, primarily known for its pivotal role in the Calvin cycle, which is central to the photosynthetic process in plants . It is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribulose 1,5-bisphosphate sodium salt can be synthesized through a series of chemical reactions involving ribose-1 (or 5)-phosphate as the phosphoryl acceptor and the acyl-phosphate of 3-phosphoglycerate as the donor . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of D-Ribulose 1,5-bisphosphate sodium salt often involves bio-inspired microreactors that continuously synthesize glucose precursors from carbon dioxide with high energy conversion efficiency . This method leverages the efficiency of natural photosynthetic processes to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: D-Ribulose 1,5-bisphosphate sodium salt primarily undergoes enzymatic reactions rather than typical chemical reactions like oxidation or reduction. It is a substrate for the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes its conversion into glycerate 3-phosphate .
Common Reagents and Conditions: The primary reagent involved in the reactions of D-Ribulose 1,5-bisphosphate sodium salt is RuBisCO. The reaction conditions typically involve the presence of carbon dioxide and a suitable pH environment to facilitate the enzymatic activity .
Major Products Formed: The major product formed from the reaction of D-Ribulose 1,5-bisphosphate sodium salt with RuBisCO is glycerate 3-phosphate, which is a crucial intermediate in the Calvin cycle .
Scientific Research Applications
D-Ribulose 1,5-bisphosphate sodium salt has extensive applications in scientific research, particularly in the fields of plant biology, metabolic engineering, and synthetic biology . It is used to study photosynthetic mechanisms, enzyme kinetics of RuBisCO, and to explore potential ways to enhance photosynthetic efficiency in crops . Additionally, it is utilized in bio-inspired microreactors for the continuous synthesis of glucose precursors from carbon dioxide .
Mechanism of Action
The mechanism of action of D-Ribulose 1,5-bisphosphate sodium salt involves its role as a substrate for the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) . This enzyme catalyzes the carboxylation of D-Ribulose 1,5-bisphosphate sodium salt, facilitating the critical first step in the process of carbon fixation . The molecular targets involved in this process are primarily the active sites of RuBisCO, which bind to the compound and catalyze its conversion into glycerate 3-phosphate .
Comparison with Similar Compounds
- D-Ribulose 1,5-diphosphate
- D-Ribose 5-phosphate disodium salt
- D-Ribose 5-phosphate disodium salt dihydrate
Comparison: D-Ribulose 1,5-bisphosphate sodium salt is unique in its specific role in the Calvin cycle and its interaction with RuBisCO . While similar compounds like D-Ribulose 1,5-diphosphate and D-Ribose 5-phosphate also participate in metabolic pathways, they do not have the same specific function in carbon fixation . This uniqueness makes D-Ribulose 1,5-bisphosphate sodium salt a critical compound for studies related to photosynthesis and carbon fixation .
Properties
CAS No. |
108321-97-7 |
---|---|
Molecular Formula |
C5H8Na4O11P2 |
Molecular Weight |
398.017022 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.